

Technical Monograph: 7-Hydroxy-beta-carboline-1-propionic Acid

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Compound of Interest

Compound Name: 7-Hydroxy-beta-carboline-1-propionic acid

CAS No.: 215934-15-9

Cat. No.: B3034739

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CAS: 215934-15-9 Synonyms: 3-(7-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid; 7-OH- β C-1-propionic acid Document Type: Technical Reference & Experimental Guide Version: 1.0

Part 1: Executive Summary & Core Significance

7-Hydroxy-beta-carboline-1-propionic acid (CAS 215934-15-9) is a functionalized tricyclic alkaloid belonging to the β -carboline family.^[1] Distinguished by the presence of a hydroxyl group at the C7 position and a propionic acid moiety at the C1 position, this compound serves as a critical reference standard in natural product chemistry and a versatile scaffold in medicinal chemistry.

Unlike simple β -carbolines (e.g., Harmane, Norharmane) which are lipophilic, the C1-propionic acid side chain introduces amphiphilic character and a handle for bioconjugation, while the 7-hydroxyl group significantly alters its electronic and fluorescence properties. It is primarily utilized in three domains:

- **Fluorescence Spectroscopy:** As a pH-sensitive fluorophore and metabolic marker.
- **Pharmacology:** As a ligand for the benzodiazepine binding site of GABA-A receptors and an inhibitor of monoamine oxidase (MAO).

- Chemical Biology: As a synthetic intermediate for generating complex indole alkaloids found in fungi (e.g., Cortinarius species).

Part 2: Chemical Identity & Physicochemical Profile^{[1][2][3]}

Identification Data^{[2][4]}

Parameter	Specification
CAS Number	215934-15-9
IUPAC Name	3-(7-hydroxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₃
Molecular Weight	256.26 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	DMSO (>10 mg/mL), MeOH (Moderate), Water (Low, pH dependent)
pKa (Calculated)	~9.5 (Phenolic OH), ~4.5 (Carboxylic Acid), ~5.2 (Pyridine N)

Spectral Characteristics (Fluorescence)

The 7-hydroxyl substitution induces a bathochromic shift compared to unsubstituted β -carbolines. The fluorescence is highly pH-dependent due to the phenolic proton equilibrium.

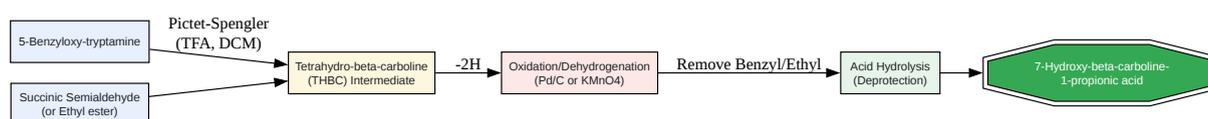
- Excitation Max: ~340–360 nm
- Emission Max: ~430–460 nm (Cyan-Blue region)
- Quantum Yield: High in organic solvents; quenched in aqueous buffers at neutral pH due to excited-state proton transfer (ESPT).

Part 3: Synthesis & Production Logic

Retrosynthetic Analysis

The most robust route to C1-substituted β -carbolines is the Pictet-Spengler condensation followed by oxidative dehydrogenation. For CAS 215934-15-9, the precursors are a serotonin derivative (5-hydroxytryptamine equivalent) and a succinic semialdehyde derivative.

Synthesis Workflow (DOT Visualization)



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Figure 1: Synthetic pathway via modified Pictet-Spengler cyclization.

Critical Synthetic Considerations

- **Oxidation Step:** The transition from the tetrahydro- β -carboline (THBC) to the fully aromatic β -carboline is critical. Using Pd/C in refluxing xylene or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is preferred over KMnO₄ to prevent over-oxidation of the propionic side chain.
- **Protection Strategy:** The 7-hydroxyl group is reactive. Starting with 5-benzyloxytryptamine prevents side reactions during the cyclization and allows for clean deprotection via catalytic hydrogenation or acid hydrolysis in the final step.

Part 4: Analytical Characterization & Quality Control HPLC-FLD Method (Fluorescence Detection)

Due to the compound's native fluorescence, HPLC-FLD is superior to UV-Vis for sensitivity, capable of detecting femtomole quantities in biological matrices.

Protocol:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 60% B over 15 minutes.
- Detection: Excitation: 300 nm | Emission: 435 nm.
- Flow Rate: 1.0 mL/min.

NMR Interpretation (Diagnostic Signals)

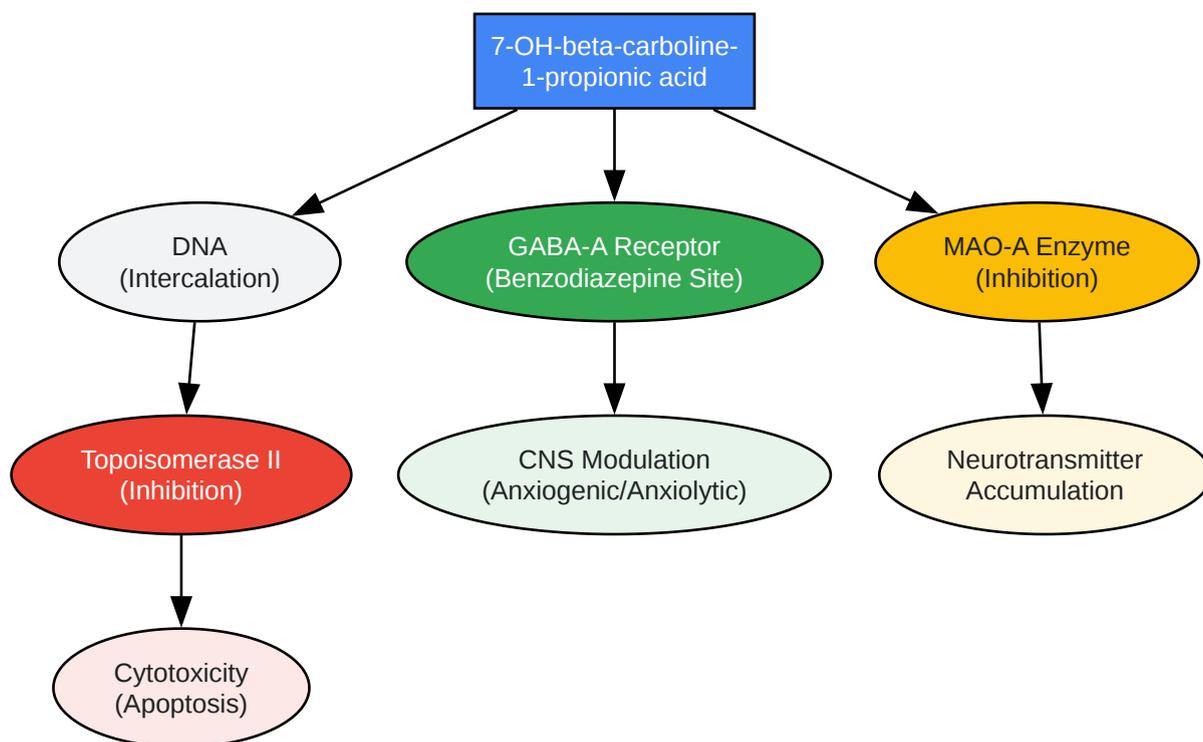
- Indole NH: Singlet at ~11.2 ppm (DMSO-d₆).
- C1-Propionic Chain: Two triplets at ~2.8 ppm and ~3.1 ppm, corresponding to the methylene protons linking the aromatic core to the carboxylic acid.
- Aromatic Region: The C7-OH substitution pattern creates a distinct coupling pattern (d, d, s) for the A-ring protons, differing from the standard unsubstituted β -carboline.

Part 5: Biological & Pharmacological Context[1][6] Mechanism of Action

The β -carboline core is a "privileged scaffold" in medicinal chemistry.

- DNA Intercalation: The planar tricyclic system intercalates into DNA base pairs, inhibiting Topoisomerase I/II. This confers the cytotoxicity noted in biological screenings.
- GABA-A Receptor Modulation: 7-oxygenated β -carbolines often act as inverse agonists or antagonists at the benzodiazepine site, potentially modulating anxiety and seizure thresholds.
- MAO Inhibition: It functions as a reversible inhibitor of Monoamine Oxidase A (MAO-A), preventing the breakdown of serotonin and norepinephrine.

Signaling Interaction Map



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Figure 2: Pharmacological interaction network and downstream effects.

Part 6: Experimental Handling & Protocols

Storage & Stability

- **Light Sensitivity: CRITICAL.** As a fluorophore, this compound is susceptible to photodegradation. Store in amber vials wrapped in aluminum foil.
- **Temperature:** Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.
- **Oxidation:** The 7-hydroxyl group is prone to oxidation at high pH. Maintain stock solutions in slightly acidic or neutral buffers.

Protocol: Preparation of 10 mM Stock Solution

- Weigh 2.56 mg of CAS 215934-15-9.[2]
- Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

- Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
- Aliquot into light-protected tubes (50 µL each) to avoid freeze-thaw cycles.
- Usage: Dilute 1:1000 into assay buffer (PBS) for a working concentration of 10 µM.

References

- BioCrick. (n.d.). **7-Hydroxy-beta-carboline-1-propionic acid** Data Sheet. Retrieved from [\[Link\]](#)
- PubChem. (2021).[2] Compound Summary: 3-(7-hydroxy-9H-beta-carboline-1-yl)propanoic acid (CID 10868897). National Library of Medicine. Retrieved from [\[Link\]](#)
- Cao, R., et al. (2007). Synthesis and cytotoxic activity of a novel series of beta-carboline derivatives. *European Journal of Medicinal Chemistry*.
- Dai, J., et al. (2018). Beta-carboline alkaloid monomers and dimers: Occurrence, structural diversity, and biological activities. *European Journal of Medicinal Chemistry*.
- TargetMol. (n.d.). **7-Hydroxy-beta-carboline-1-propionic acid** Product Information. Retrieved from [\[Link\]](#)

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Sources

- [1. Bis\(2,6-diisopropylphenyl\)carbodiimide | CAS:2162-74-5 | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
- [2. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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